An In-depth Technical Guide to LY231617 as a Lipid Peroxidation Inhibitor
An In-depth Technical Guide to LY231617 as a Lipid Peroxidation Inhibitor
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Foreword: The Imperative of Targeting Lipid Peroxidation
Lipid peroxidation, a complex and destructive cascade of oxidative degradation of lipids, stands as a central pathogenic mechanism in a multitude of human diseases.[1][2][3][4] This process, driven by the relentless attack of free radicals on polyunsaturated fatty acids within cellular membranes, triggers a chain reaction that compromises membrane integrity, generates cytotoxic byproducts, and ultimately contributes to cellular demise.[1][3] The implications of unchecked lipid peroxidation are far-reaching, with established links to neurodegenerative disorders, cardiovascular diseases, ischemia-reperfusion injury, and inflammatory conditions. Consequently, the development of potent inhibitors of lipid peroxidation represents a critical frontier in modern therapeutic intervention.
This technical guide provides a comprehensive exploration of LY231617, a hindered phenolic antioxidant with significant potential as a lipid peroxidation inhibitor. We will delve into its chemical architecture, proposed mechanism of action, and the experimental methodologies crucial for its evaluation. This document is intended to serve as a detailed resource for researchers seeking to understand and harness the therapeutic promise of this compound.
Part 1: Unveiling LY231617: A Physicochemical and Mechanistic Profile
Chemical Identity and Structural Features
LY231617, chemically known as 2,6-bis(1,1-Dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride, is a synthetic, lipophilic organic compound. Its structure is characterized by a phenol ring flanked by two bulky tertiary-butyl groups, a feature that defines it as a "hindered phenol." This steric hindrance is a key determinant of its antioxidant activity.
| Property | Value | Source |
| IUPAC Name | 2,6-bis(1,1-dimethylethyl)-4-[(ethylamino)methyl]phenol hydrochloride | N/A |
| Molecular Formula | C₁₇H₃₀ClNO | N/A |
| Molecular Weight | 299.88 g/mol | N/A |
| CAS Number | 141545-89-3 | N/A |
| Class | Hindered Phenol Antioxidant | N/A |
The synthesis of LY231617 and related phenolic Mannich bases is typically achieved through the Mannich reaction.[5][6] This reaction involves the aminoalkylation of the acidic phenol with formaldehyde and a primary or secondary amine, in this case, ethylamine.[5][6][7]
Proposed Mechanism of Action: A Chain-Breaking Antioxidant
The primary mechanism by which LY231617 inhibits lipid peroxidation is believed to be through its action as a chain-breaking antioxidant . This mechanism is characteristic of hindered phenols like butylated hydroxytoluene (BHT), a structurally related compound.[8][9][[“]]
The process of lipid peroxidation can be broadly divided into three stages: initiation, propagation, and termination.
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Initiation: A reactive oxygen species (ROS), such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a polyunsaturated fatty acid (LH), forming a lipid radical (L•).
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Propagation: The lipid radical (L•) rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring lipid molecule, propagating the chain reaction and forming a lipid hydroperoxide (LOOH) and a new lipid radical.
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Termination: The chain reaction is terminated when two radical species react to form a non-radical product.
LY231617 intervenes in the propagation stage. The phenolic hydroxyl group (-OH) of LY231617 readily donates its hydrogen atom to the lipid peroxyl radical (LOO•), neutralizing it and forming a stable lipid hydroperoxide (LOOH).[9]
LOO• + ArOH → LOOH + ArO•
The resulting phenoxyl radical (ArO•) from LY231617 is significantly stabilized by two key features of its structure:
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Resonance Delocalization: The unpaired electron on the oxygen atom can be delocalized across the aromatic ring, increasing its stability.
-
Steric Hindrance: The bulky tert-butyl groups sterically hinder the phenoxyl radical, preventing it from initiating new peroxidation chains by abstracting hydrogen from other lipid molecules.
This stabilized phenoxyl radical can then react with a second lipid peroxyl radical to form a stable, non-radical adduct, effectively terminating the chain reaction.[9]
LOO• + ArO• → Non-radical products
Therefore, each molecule of LY231617 can theoretically quench two peroxyl radicals, making it a highly efficient inhibitor of lipid peroxidation.
Caption: Proposed chain-breaking mechanism of LY231617 in lipid peroxidation.
Part 2: Experimental Evaluation of LY231617
A robust evaluation of a lipid peroxidation inhibitor requires a multi-faceted approach, employing a suite of in vitro and cell-based assays. The following protocols are foundational for characterizing the efficacy of LY231617.
In Vitro Assays for Lipid Peroxidation Inhibition
These assays provide a direct measure of the compound's ability to inhibit lipid peroxidation in a controlled, cell-free environment.
The TBARS assay is a widely used method for measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation.
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be quantified spectrophotometrically at ~532 nm.
Step-by-Step Protocol:
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Prepare Lipid Substrate: A common substrate is a brain or liver homogenate, which is rich in polyunsaturated fatty acids.
-
Induce Peroxidation: Induce lipid peroxidation in the substrate using an initiator such as ferrous sulfate (FeSO₄) or a free radical generator like AAPH.
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Treatment: Incubate the lipid substrate with varying concentrations of LY231617. Include a positive control (e.g., BHT) and a negative control (vehicle).
-
Reaction: Add a solution of TBA in an acidic medium (e.g., trichloroacetic acid) to each sample.
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Incubation: Heat the samples at 95-100°C for a defined period (e.g., 60 minutes) to facilitate the formation of the MDA-TBA adduct.
-
Measurement: Cool the samples and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve generated with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane. The percentage inhibition by LY231617 is calculated relative to the control.
Causality Behind Experimental Choices: The use of a biological homogenate provides a physiologically relevant lipid environment. FeSO₄ is used to initiate the Fenton reaction, generating hydroxyl radicals that trigger lipid peroxidation. The high-temperature, acidic conditions are necessary for the specific reaction between MDA and TBA.
This assay measures the primary products of lipid peroxidation, lipid hydroperoxides (LOOHs).
Principle: In the presence of an acidic solution, lipid hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺). The ferric ions then form a colored complex with xylenol orange, which can be measured spectrophotometrically at 560-600 nm.
Step-by-Step Protocol:
-
Prepare Lipid Substrate: Use a defined lipid system, such as liposomes or a purified polyunsaturated fatty acid (e.g., linoleic acid).
-
Induce Peroxidation: Initiate lipid peroxidation as described in the TBARS assay.
-
Treatment: Incubate the lipid substrate with varying concentrations of LY231617.
-
Reaction: Add the FOX reagent (a mixture of ferrous sulfate, xylenol orange, and sulfuric acid in methanol) to the samples.
-
Incubation: Incubate the samples at room temperature in the dark for a specific time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the samples at the appropriate wavelength (typically 560 nm).
-
Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve prepared with a known concentration of a hydroperoxide like hydrogen peroxide or cumene hydroperoxide.
Causality Behind Experimental Choices: This assay is more specific for the initial products of lipid peroxidation compared to the TBARS assay. The use of a methanolic solution helps to solubilize the lipids and the reaction components.
Cell-Based Assays for Oxidative Stress
Cell-based assays are crucial for evaluating the efficacy of LY231617 in a more biologically relevant context, where factors like cell permeability and metabolism come into play.
This assay utilizes a fluorescent probe to visualize and quantify lipid peroxidation in living cells.
Principle: The BODIPY 581/591 C11 probe is a lipophilic molecule that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid radicals, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measure of lipid peroxidation.
Step-by-Step Protocol:
-
Cell Culture: Plate cells (e.g., neuronal cells, hepatocytes) in a suitable format for microscopy or flow cytometry.
-
Probe Loading: Incubate the cells with the BODIPY 581/591 C11 probe.
-
Induce Oxidative Stress: Treat the cells with an inducer of oxidative stress, such as hydrogen peroxide (H₂O₂), cumene hydroperoxide, or a ferroptosis inducer like erastin or RSL3.
-
Treatment: Co-incubate the cells with varying concentrations of LY231617.
-
Imaging/Analysis: Visualize the cells using a fluorescence microscope or analyze the cell population by flow cytometry, measuring the fluorescence in both the green and red channels.
-
Quantification: Calculate the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of LY231617 indicates inhibition of lipid peroxidation.
Causality Behind Experimental Choices: This method allows for real-time monitoring of lipid peroxidation in living cells. The ratiometric nature of the probe minimizes artifacts due to variations in probe loading or cell number.
Sources
- 1. Lipid peroxidation: physiological levels and dual biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a lipid peroxidation product as the source of oxidation-specific epitopes recognized by anti-DNA autoantibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid peroxidation: a review of causes, consequences, measurement and dietary influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0116712B1 - Synthesis of hindered phenols - Google Patents [patents.google.com]
- 8. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. consensus.app [consensus.app]
